

On-Target Activity of Ca-170: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

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Ca-170 is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] This guide provides a comparative overview of **Ca-170**'s on-target activity, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

The primary mechanism of action of **Ca-170** is the inhibition of the PD-L1 and VISTA pathways, which are negative regulators of T-cell activation. By blocking these checkpoints, **Ca-170** aims to restore and enhance the anti-tumor immune response.[1][2] Preclinical studies have shown that **Ca-170** can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1/L2 and VISTA.[3][4] However, there is conflicting evidence regarding its direct interaction with PD-L1. While some research suggests that **Ca-170** leads to the formation of a defective ternary complex, other studies using NMR and HTRF assays have not detected direct binding between **Ca-170** and PD-L1.[3][5]

Preclinical Efficacy

In preclinical murine syngeneic tumor models, oral administration of **Ca-170** has demonstrated significant anti-tumor efficacy.[3] The tables below summarize the key preclinical data comparing **Ca-170** with other checkpoint inhibitors.

In Vivo Tumor Growth Inhibition

Compound	Dose	Tumor Model	Tumor Growth Inhibition (TGI)	Day of Measurement
Ca-170	10 mg/kg	B16/F1	23%	Day 18
Ca-170	100 mg/kg	B16/F1	41%	Day 18
Anti-PD-1 Antibody	100 µ g/day	B16/F1	7%	Day 18
Ca-170	Not Specified	MC38	43%	Day 13
Anti-PD-1 Antibody	Not Specified	MC38	36%	Day 13

In Vitro T-Cell Activation

Compound	Target	Assay	Readout	Result
Ca-170	PD-L1, VISTA	T-cell Proliferation Assay	Proliferation Rescue	Dose-dependent rescue of T-cell proliferation inhibited by PD-L1/L2 and VISTA[3][4]
Ca-170	PD-L1, VISTA	IFN-γ Secretion Assay	IFN-γ Secretion	Potent rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA[6]

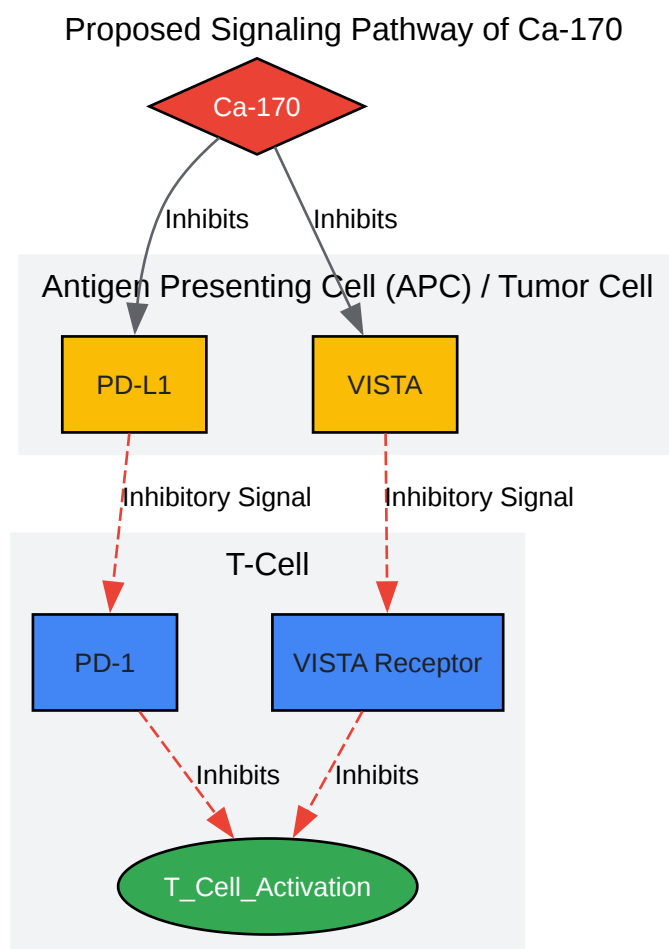
Comparison with Other Oral PD-L1 Inhibitors

Several other oral small-molecule PD-L1 inhibitors are in development. The following table provides a high-level comparison based on available data.

Compound	Developer	Target(s)	Key Preclinical/Clinical Findings
Ca-170	Aurigene/Curis	PD-L1, VISTA	Preclinical tumor growth inhibition; Phase II clinical trials initiated.[5]
INCB099280	Incyte	PD-L1	Generally well-tolerated in Phase 1, with an ORR of 17.8% at 400 mg bid in mixed tumor types.[3][5]
BMS-202	Bristol-Myers Squibb	PD-L1	IC50 of 18 nM for PD-1/PD-L1 inhibition; induces PD-L1 dimerization.[7]

Signaling Pathway and Experimental Workflow

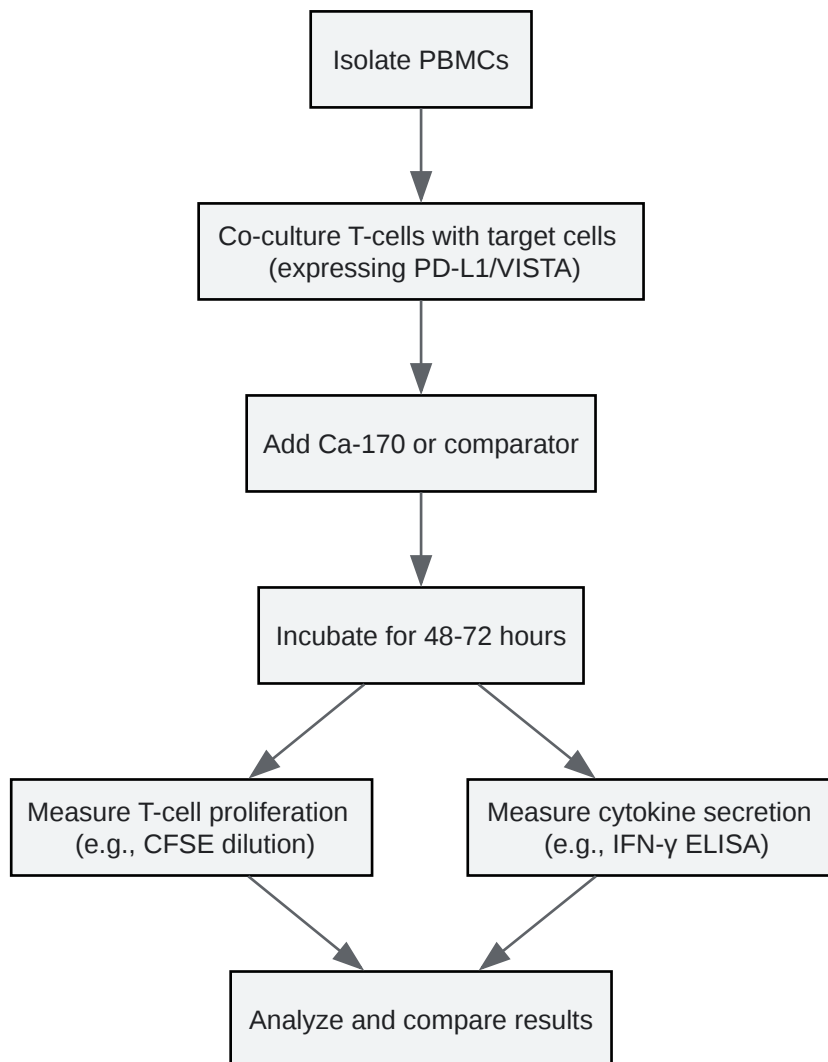
The following diagrams illustrate the proposed signaling pathway of **Ca-170** and a general workflow for assessing T-cell activation.



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Caption: Proposed mechanism of **Ca-170** in blocking PD-L1 and VISTA signaling.

General Workflow for In Vitro T-Cell Activation Assay



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Caption: A generalized workflow for assessing T-cell activation in vitro.

Experimental Protocols

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered **Ca-170**.

General Protocol:

- Cell Line: Murine cancer cell lines such as B16/F1 melanoma or MC38 colon adenocarcinoma are used.
- Animal Model: C57BL/6 mice are typically used for these syngeneic models.
- Tumor Implantation: A suspension of tumor cells (e.g., 1×10^6 cells) is injected subcutaneously into the flank of the mice.
- Treatment: Once tumors are established (e.g., reaching a volume of $\sim 100 \text{ mm}^3$), mice are randomized into treatment groups. **Ca-170** is administered orally, typically once or twice daily. Comparator agents, such as anti-PD-1 antibodies, are administered via intraperitoneal injection. A vehicle control group is also included.
- Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula $(\text{Length} \times \text{Width}^2) / 2$ is commonly used.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

In Vitro T-Cell Activation Assay (General)

Objective: To assess the ability of **Ca-170** to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

General Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells can be further purified if required.
- Co-culture Setup: T-cells are co-cultured with target cells that express PD-L1 or VISTA. These can be engineered cell lines or activated antigen-presenting cells.
- Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.

- Treatment: **Ca-170** or comparator compounds are added to the co-culture at various concentrations.
- Incubation: The cells are incubated for a period of 48 to 72 hours.
- Readouts:
 - T-cell Proliferation: Proliferation is measured by techniques such as CFSE or BrdU incorporation, which can be analyzed by flow cytometry.
 - Cytokine Secretion: The concentration of secreted cytokines, such as Interferon-gamma (IFN- γ), in the culture supernatant is quantified using an ELISA or a multiplex bead-based assay.
- Data Analysis: The ability of the compound to rescue T-cell proliferation or IFN- γ secretion in the presence of PD-L1 or VISTA is calculated relative to control wells.

Note: The exact protocols used in the studies cited may have specific variations not detailed here.

Summary

Ca-170 is a promising oral, dual inhibitor of PD-L1 and VISTA with demonstrated preclinical anti-tumor activity. Its oral route of administration offers a potential advantage over intravenously administered antibody therapies. However, the conflicting data on its direct binding to PD-L1 warrants further investigation to fully elucidate its mechanism of action. The comparative data presented in this guide provides a framework for evaluating **Ca-170** against other immune checkpoint inhibitors. Further head-to-head studies with other oral small molecules and approved antibody therapies will be crucial in determining its definitive clinical potential.

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